2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a natural product found in Ophiopogon japonicus and Beaucarnea recurvata with data available.
Scientific Research Applications
1. Acid-Catalyzed Reactions in Spiro Compounds
Spiro compounds similar to the one inquired about have been explored for their acid-catalyzed reactions. In particular, studies have shown how trifluoroacetic acid can be used to obtain various hydroxy esters and alcohols from spiro compounds, providing insights into standard carbenium ion chemistry and the potential for transannular ring expansion in monocyclic substrates (Adam & Crämer, 1987).
2. Asymmetric Synthesis of Polyketide Spiroketals
Researchers have successfully synthesized polyketide spiroketals using various methods, achieving high stereo- and enantioselectivity. The study's findings are relevant in understanding how spiroketals can be used in creating compounds with potential for inhibiting cancer-cell growth (Meilert, Pettit & Vogel, 2004).
3. Computational Study on Blood Glucose Level Regulation
A computational study on a compound structurally related to the query chemical demonstrated its potential in diabetes management. This study identified multiple targets in diabetes management, predicting the binding pose of the compound and its dynamic behavior in protein-ligand complexes (Muthusamy & Krishnasamy, 2016).
4. Synthesis and Structure Analysis of Spiro Derivatives
The synthesis of spiro derivatives from sugar nitrones, and the subsequent analysis of their conformations, offer valuable insights. This research highlights the diversity in the orientations of spiro connected rings and their stability, which is crucial for understanding their potential applications (Rowicki et al., 2019).
5. Synthesis of Methyl-Substituted Dispiro-1,2,4,5-Tetraoxanes
Research on methyl-substituted dispiro-1,2,4,5-tetraoxanes has provided insights into the structural correlations with antimalarial activity. These studies are significant in understanding how structural modifications affect the activity and stability of these compounds (McCullough et al., 2000).
properties
Product Name |
2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
---|---|
Molecular Formula |
C39H62O12 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3 |
InChI Key |
OWGURJWJHWYCIQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
synonyms |
ophiopogonin B prosapogenin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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